3-(1-methyl-1H-pyrazol-3-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine

PI3Kδ inhibition NADPH oxidase Kinase selectivity

The compound 3-(1-methyl-1H-pyrazol-3-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine (CAS 2034556-27-7; molecular formula C17H18F3N3O, MW 337.346 g/mol) is a synthetic small molecule bearing a piperidine core N-acylated with a 2-(trifluoromethyl)benzoyl group and substituted at the 3-position with a 1-methyl-1H-pyrazol-3-yl moiety. Although structurally related to piperidine–pyrazole hybrids that have been explored as kinase inhibitors, NADPH oxidase inhibitors, and anticoagulant leads , publicly available bioactivity data for this specific compound remain extremely scarce.

Molecular Formula C17H18F3N3O
Molecular Weight 337.346
CAS No. 2034556-27-7
Cat. No. B2666490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-methyl-1H-pyrazol-3-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine
CAS2034556-27-7
Molecular FormulaC17H18F3N3O
Molecular Weight337.346
Structural Identifiers
SMILESCN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C17H18F3N3O/c1-22-10-8-15(21-22)12-5-4-9-23(11-12)16(24)13-6-2-3-7-14(13)17(18,19)20/h2-3,6-8,10,12H,4-5,9,11H2,1H3
InChIKeyNKVIZJGKZNRHCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile of 3-(1-methyl-1H-pyrazol-3-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine (CAS 2034556-27-7)


The compound 3-(1-methyl-1H-pyrazol-3-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine (CAS 2034556-27-7; molecular formula C17H18F3N3O, MW 337.346 g/mol) is a synthetic small molecule bearing a piperidine core N-acylated with a 2-(trifluoromethyl)benzoyl group and substituted at the 3-position with a 1-methyl-1H-pyrazol-3-yl moiety. Although structurally related to piperidine–pyrazole hybrids that have been explored as kinase inhibitors, NADPH oxidase inhibitors, and anticoagulant leads [1] [2], publicly available bioactivity data for this specific compound remain extremely scarce. Its current procurement value resides primarily in its use as a high-purity reference standard or as a synthetic intermediate for structure–activity relationship (SAR) exploration within proprietary research programs.

Why Generic Substitution Is Inadequate for 3-(1-methyl-1H-pyrazol-3-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine


Generic substitution is precluded by the absence of public, head-to-head bioactivity data for this compound against established comparators. The 2-(trifluoromethyl)benzoyl group imparts distinct electronic and steric properties relative to the more common 3- or 4-substituted benzoyl isomers found in related piperidine–pyrazole series [1], and the 1-methyl-1H-pyrazol-3-yl substitution at the piperidine 3-position creates a chiral center and a unique pharmacophoric topology that cannot be recapitulated by the simpler 4-pyrazolyl or unsubstituted piperidine analogs [2]. Therefore, interchange with in-class compounds that lack matched comparative data carries a high risk of introducing unknown potency, selectivity, or pharmacokinetic deviations in any assay system.

Quantitative Differentiation Evidence for 3-(1-methyl-1H-pyrazol-3-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine


No Publicly Available Bioactivity Data Enable Comparator-Based Selection

An exhaustive search of primary databases (PubChem, ChEMBL, DrugBank, BindingDB) and patent literature returned no quantitative bioactivity results for CAS 2034556-27-7. Closest structural analogs within the piperidine–pyrazole class, such as US9221795 compound 27 (GS-9901; IC50 = 1 nM for PI3Kδ, with selectivity ratios of 750× over PI3Kα, 100× over PI3Kβ, and 190× over PI3Kγ [1]) and NADPH oxidase inhibitors [2], demonstrate class-level activity potential but lack a direct comparator dataset for the target compound. Consequently, no head-to-head or cross-study comparable evidence can be generated.

PI3Kδ inhibition NADPH oxidase Kinase selectivity

Physicochemical Differentiation from Common Regioisomers

The 2-(trifluoromethyl)benzoyl substituent in the target compound is expected to increase lipophilicity (clogP) and influence metabolic stability relative to the 3- and 4-substituted regioisomers commonly found in commercial piperidine–pyrazole libraries [1]. However, no experimentally determined logP, solubility, or microsomal stability values are publicly available for direct comparison.

Lipophilicity Metabolic stability LogP

Purity and Identity Documentation Is Critical for Reproducibility

Vendor-supplied certificates of analysis indicate a typical purity of ≥95 % (HPLC) for this compound . However, no published orthogonal purity assessments (e.g., qNMR, LC–MS with charged aerosol detection) or stability-indicating assays are available. In contrast, the structurally related PI3Kδ inhibitor GS-9901 is provided with detailed QC documentation including HPLC purity >98 %, identity by 1H NMR, and MS . The absence of comparable QC transparency for the target compound means that users must independently verify identity and purity before critical experiments.

QC release Analytical characterization Reproducibility

Procurement-Driven Application Scenarios for 3-(1-methyl-1H-pyrazol-3-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine


SAR Probe for 2-Trifluoromethyl Benzoyl Pharmacophore Optimization

Given the known activity of piperidine–pyrazole derivatives as PI3Kδ inhibitors [1] and NADPH oxidase inhibitors [2], this compound can serve as a focused SAR probe to evaluate the impact of 2-(trifluoromethyl)benzoyl versus other regioisomers on target affinity and selectivity. Its procurement is justified when a systematic exploration of the benzoyl substitution pattern is required.

High-Purity Reference Standard for LC–MS Method Development

With a minimum purity specification of 95 %, this compound can be utilized as a reference standard for developing and validating LC–MS or HPLC methods aimed at quantifying piperidine–pyrazole derivatives in biological matrices. Users should obtain a comprehensive certificate of analysis to confirm identity [1].

Synthetic Intermediate for Diversified Library Construction

The molecule’s functional groups (amide, pyrazole, trifluoromethyl) offer sites for further derivatization, making it a viable intermediate for parallel synthesis and library construction in medicinal chemistry campaigns targeting inflammation, oncology, or autoimmune disorders where PI3Kδ or NADPH oxidase inhibition is implicated [1] [2].

Negative Control or Inactive Comparator in Biochemical Assays

In the absence of demonstrated activity against common kinase panels, the compound may serve as a negative control or inactive comparator in assays designed to validate the selectivity of novel piperidine–pyrazole-based inhibitors. This application requires prior confirmation of inactivity against the specific targets under investigation.

Quote Request

Request a Quote for 3-(1-methyl-1H-pyrazol-3-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.